molecular formula C13H15N5 B13139663 N,N''-Bis(4-aminophenyl)guanidine CAS No. 88297-88-5

N,N''-Bis(4-aminophenyl)guanidine

Cat. No.: B13139663
CAS No.: 88297-88-5
M. Wt: 241.29 g/mol
InChI Key: LQURJHXWDSZHJK-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminophenyl)guanidine is an organic compound with the molecular formula C13H15N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-aminophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-aminophenyl)guanidine is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various applications. Its guanidine group allows for interactions with biological molecules, which is not as prominent in the adamantane derivatives .

Biological Activity

N,N''-Bis(4-aminophenyl)guanidine (BAPG) is a synthetic compound notable for its guanidine core linked to two 4-aminophenyl groups. This unique structure contributes to its diverse biological activities, particularly in pharmacology, including potential anti-cancer and antimicrobial properties. This article explores the biological activity of BAPG, summarizing key findings from various studies, presenting data tables, and discussing its mechanisms of action.

Chemical Structure and Properties

BAPG's chemical structure is characterized by:

  • Guanidine Core : Known for its basicity and ability to form hydrogen bonds.
  • Aromatic Rings : The presence of two 4-aminophenyl groups enhances stability and interaction capabilities.

This dual aromatic amine structure allows BAPG to engage effectively in biological systems, making it a significant candidate for drug development.

Anti-Cancer Properties

BAPG has shown promising anti-cancer properties in various studies. Its mechanism of action often involves:

  • Induction of Apoptosis : BAPG can trigger programmed cell death in cancer cells.
  • Inhibition of Cell Growth : It has been observed to inhibit proliferation in several cancer cell lines.
  • Interference with Signaling Pathways : BAPG disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study Data :
A study demonstrated that BAPG reduced colony formation in breast cancer cell lines by 50% at a concentration of 10 µM over 48 hours .

Cell LineConcentration (µM)Colony Formation (%)
MCF-7 (Breast)1050
HeLa (Cervical)560
A549 (Lung)2045

Antimicrobial Activity

BAPG exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data :
In a comparative study, BAPG showed significant activity against Staphylococcus aureus and moderate activity against Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

The biological activity of BAPG can be attributed to several mechanisms:

  • Hydrogen Bonding : The guanidine moiety allows for strong interactions with biological macromolecules such as proteins and nucleic acids.
  • Cell Membrane Interaction : BAPG can disrupt bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular metabolism.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining guanidine derivatives with aromatic amines under acidic conditions.
  • Solvent-Free Methods : Utilizing microwave-assisted synthesis for improved yields.

Applications

BAPG finds applications not only in pharmacology but also in material science due to its structural characteristics. It is explored for:

  • Drug Development : As a potential lead compound in anti-cancer and antimicrobial therapies.
  • Material Science : Used in the synthesis of advanced polymers with high thermal stability.

Properties

CAS No.

88297-88-5

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

1,2-bis(4-aminophenyl)guanidine

InChI

InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18)

InChI Key

LQURJHXWDSZHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N

Origin of Product

United States

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